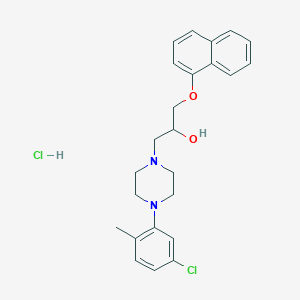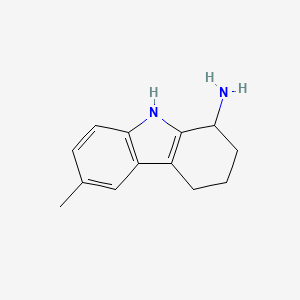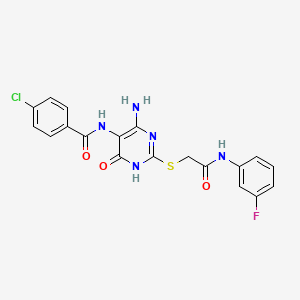![molecular formula C23H21NO B2826996 2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 860648-80-2](/img/structure/B2826996.png)
2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The chemical reactions of THIQ analogs involve transformations resulting from the action of activated alkynes in trifluoroethanol and hexafluoroisopropanol . Tricarbonyl (-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4–deprotonation and subsequent electrophilic additions to generate the corresponding 4–derivatives .Applications De Recherche Scientifique
Synthesis and Computational Analysis
The derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized from a condensation reaction involving 2-aminochromone-3-carboxaldehyde and other compounds. The structure of MBCND was deduced based on spectral data and elemental analyses. Computational methods, including Density Functional Theory (DFT), were employed to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, Mulliken atomic charges, dipole moment, and other properties. This also involved theoretical studies of the electronic structure, nonlinear optical properties (NLO), natural bonding orbital (NBO) analysis, and orientation. Moreover, the electronic absorption spectra were measured in different solvents, and the correspondence between calculated and experimental transition energies was satisfactory (Halim & Ibrahim, 2017).
Microwave-assisted Synthesis
The Mannich reaction of naphthols, specifically the synthesis of 1-(hydroxynaphthyl)-substituted 1,2,3,4-tetrahydroisoquinolines, was conducted under solvent-free conditions using microwave irradiation. The addition to certain compounds resulted in a highly diastereoselective process, producing mainly cis isomers (Szatmári, Lázár, & Fülöp, 2006).
Stereoselective Synthesis
The stereoselective synthesis of atropisomeric korupensamines A and B, and ent-korupensamine B, utilized a planar chiral arene chromium complex with naphthylboronic acid. This process involved palladium(0)-catalyzed cross-coupling and other steps to achieve the desired products. The synthesis provided a pathway to construct complex molecular structures through a series of carefully orchestrated chemical reactions and isomerizations (Watanabe et al., 2004).
Mécanisme D'action
Target of Action
It’s known that tetrahydroisoquinolines (thiqs) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiqs can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the so-called pictet–spengler reaction .
Biochemical Pathways
It’s known that thiqs can be synthesized enzymatically .
Pharmacokinetics
It’s known that thiqs are widespread in plant and animal and human brains .
Result of Action
It’s known that thiqs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that thiqs occur naturally in plants and in a variety of food products .
Propriétés
IUPAC Name |
2-[(2-prop-2-ynoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-15-25-23-12-11-19-8-5-6-10-21(19)22(23)17-24-14-13-18-7-3-4-9-20(18)16-24/h1,3-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCASRYNPNNALDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)


![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)
![1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2826923.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)


![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)
![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)

![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)